molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1

2-(Pyridin-3-Yl)Benzaldehyde

Cat. No. B062508
CAS RN: 176690-44-1
M. Wt: 183.21 g/mol
InChI Key: DTUANRRVVJRTJS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction involving a benzene-1,2-diamine or pyridine-2,3-diamine and a pyridine aldehyde .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-Yl)Benzaldehyde contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-3-Yl)Benzaldehyde have been explored in various studies . For example, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction with a benzene-1,2-diamine or pyridine-2,3-diamine .


Physical And Chemical Properties Analysis

2-(Pyridin-3-Yl)Benzaldehyde is a solid substance . It has a molecular weight of 183.21 and a molecular formula of C12H9NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for 2-(Pyridin-3-Yl)Benzaldehyde indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .

properties

IUPAC Name

2-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUANRRVVJRTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397431
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176690-44-1
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176690-44-1
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Synthesis routes and methods

Procedure details

To a suspension of 1-bromobenzaldehyde (250 μL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and 3-pyridineboronic acid (289 mg, 2.35 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) were added palladium acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol) under nitrogen. After being stirred at 110° C. overnight, the reaction mixture was filtered. The filtrate was diluted with chloroform, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5) to obtain the title compound as a white powder (250 mg, 64%).
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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